

# Spectroscopic Profile of 4-Methoxy-3-buten-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxy-3-buten-2-one

Cat. No.: B1361234

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **4-Methoxy-3-buten-2-one** (CAS No: 4652-27-1). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is critical for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Methoxy-3-buten-2-one**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.574	Doublet	1H	H-4	12.9
5.590	Doublet	1H	H-3	12.9
3.713	Singlet	3H	OCH <sub>3</sub>	-
2.192	Singlet	3H	CH <sub>3</sub>	-

Solvent: CDCl<sub>3</sub>

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

While specific peak-by-peak data is not readily available in the public domain, the anticipated chemical shifts for the carbon atoms in **4-Methoxy-3-buten-2-one** are presented based on its structure.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Carbon Assignment
~198	C=O (Ketone)
~160	C-4
~98	C-3
~56	OCH <sub>3</sub>
~28	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

## Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1670	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated ketone)
~1620	Medium	C=C stretch
~1250	Strong	C-O stretch (enol ether)
~2950-2850	Medium	C-H stretch (aliphatic)

## Table 4: Mass Spectrometry (MS) Data

The mass spectrum of **4-Methoxy-3-buten-2-one** is characterized by its molecular ion peak and subsequent fragmentation patterns.

m/z	Relative Intensity	Assignment
100	Moderate	$[M]^+$ (Molecular Ion)
85	High	$[M - CH_3]^+$
57	High	$[M - OCH_3]^+$
43	Very High (Base Peak)	$[CH_3CO]^+$

## Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of **4-Methoxy-3-buten-2-one** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ( $CDCl_3$ ), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent proton signals that would obscure the analyte's signals.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for  $^1H$  and  $^{13}C$  nuclei. The magnetic field is shimmed to achieve homogeneity, which ensures sharp, well-resolved peaks.
- Data Acquisition:
  - $^1H$  NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, the relaxation delay should be sufficiently long (at least 5 times the longest T1 relaxation time) to allow for full relaxation of all protons.[\[1\]](#)
  - $^{13}C$  NMR: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to

the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is usually required compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio.

- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample like **4-Methoxy-3-buten-2-one**, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin capillary film.[\[2\]](#) Alternatively, for solid samples, a Nujol mull or a KBr pellet can be prepared.[\[3\]](#)
- Instrument Setup: The salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty salt plates is typically run first and automatically subtracted from the sample spectrum.
- Data Acquisition: The sample is irradiated with infrared light, and the instrument records the frequencies at which the light is absorbed by the sample. The data is collected over a range of wavenumbers, typically  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber. The characteristic absorption bands corresponding to different functional groups are then identified.

## Mass Spectrometry (MS)

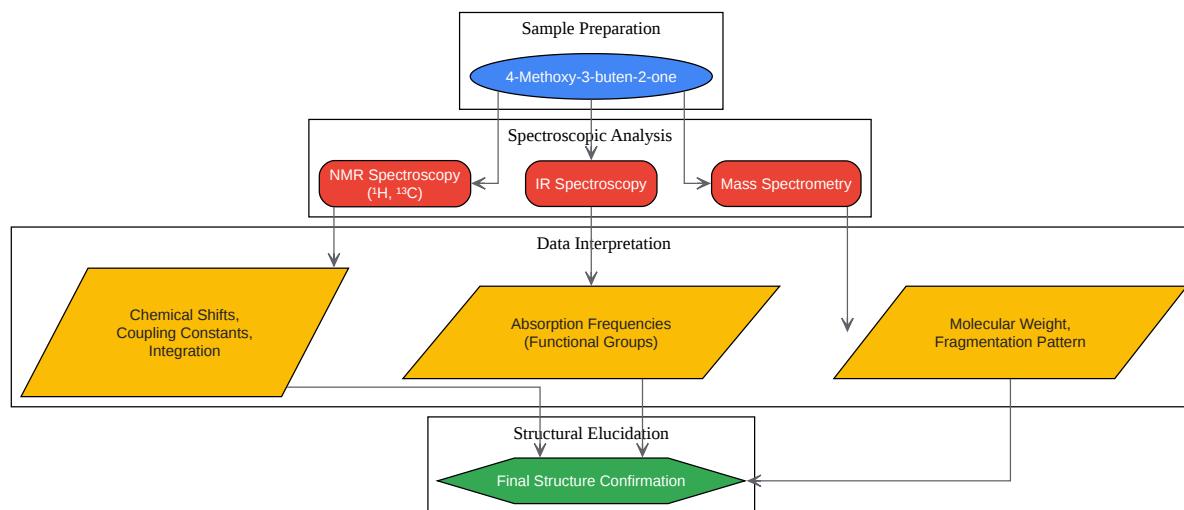
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and then ionized. A common method for volatile compounds is electron impact (EI) ionization, where high-energy electrons bombard the sample molecules, knocking off an electron to form a molecular ion (a radical cation). This high-energy process also causes the molecular ion to fragment.[4]
- Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer. The analyzer, often a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The output is a mass spectrum, which is a plot of the relative abundance of each ion versus its m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. The most abundant peak in the spectrum is known as the base peak.

## Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Methoxy-3-buten-2-one**.



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Caption: Workflow for Spectroscopic Analysis.

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